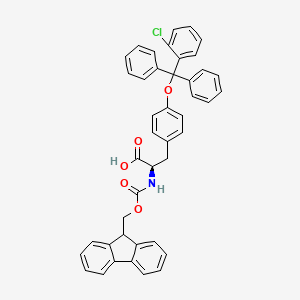

Fmoc-D-Tyr(Clt)-OH

説明

Contextual Significance within Peptide Chemistry

The significance of Fmoc-D-Tyr(Clt)-OH in peptide chemistry lies in the unique combination of its three constituent parts: the D-tyrosine core, the temporary Nα-Fmoc protecting group, and the semi-permanent O-Clt side-chain protecting group. The use of D-amino acids is a cornerstone of modern medicinal chemistry, as peptides incorporating them often exhibit increased resistance to proteolytic degradation, leading to longer in vivo half-lives.

The protecting groups are essential for the success of peptide synthesis. biosynth.com The Fmoc group guides the stepwise assembly process, while the Clt group shields the reactive side-chain hydroxyl of tyrosine. More importantly, the specific nature of the Clt group allows for selective deprotection on the solid support, opening avenues for complex, site-specific modifications of the tyrosine residue, a capability crucial for the synthesis of advanced peptide-based therapeutics and research tools. iris-biotech.deiris-biotech.de

Historical Development and Evolution of Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)

The utility of this compound is best understood within the historical evolution of SPPS, a technique that revolutionized peptide synthesis.

Solid-Phase Peptide Synthesis was pioneered by R. Bruce Merrifield in the early 1960s, an achievement for which he was awarded the Nobel Prize in Chemistry. peptide.combiotage.com His initial strategy, known as the Boc/Bzl methodology, involved attaching the first amino acid to an insoluble polymer resin. ambiopharm.com The synthesis proceeded by using the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the Nα-amino group and benzyl (B1604629) (Bzl)-based groups for side-chain protection. nih.govmasterorganicchemistry.com While revolutionary, this method had a significant drawback: the final step to cleave the completed peptide from the resin and remove the side-chain protectors required the use of hazardous and highly corrosive anhydrous hydrofluoric acid (HF). ambiopharm.commasterorganicchemistry.comscielo.org.mx

Seeking a milder alternative, Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in 1970. peptide.comnih.gov By the late 1970s, this led to the development of the Fmoc/tBu strategy for SPPS. peptide.comnih.gov This approach combines the base-labile Fmoc group for Nα-protection with acid-labile tert-butyl (tBu) based groups for side-chain protection. ambiopharm.comnih.gov The Nα-Fmoc group is removed at each step with a mild base, typically a solution of piperidine (B6355638) in an organic solvent, while the final cleavage from the resin and side-chain deprotection is accomplished with the much safer and more convenient trifluoroacetic acid (TFA). biotage.comresearchgate.net This milder, more versatile, and safer methodology has become the predominant choice for SPPS in both academic and industrial settings. ambiopharm.commasterorganicchemistry.comlifetein.com

The development of the Fmoc/tBu strategy was a landmark in the application of "orthogonal protection." This concept, formalized by Barany and coworkers in 1977, describes the use of multiple classes of protecting groups in a single synthesis that can be removed by completely different chemical mechanisms, allowing one type to be cleaved without affecting the others. peptide.comfiveable.mepeptide.com

The Fmoc/tBu system is a classic example of orthogonality: the Fmoc group is removed by a base, while the tBu groups are removed by an acid. biosynth.comiris-biotech.de This orthogonality provides immense flexibility, enabling chemists to perform complex modifications on the peptide while it is still anchored to the solid support. iris-biotech.debachem.com This is achieved by introducing a third or even fourth protecting group that is labile to a different set of conditions (e.g., photolysis, reduction, or treatment with specific metal catalysts). mdpi.com The 2-chlorotrityl (Clt) group of this compound is a prime example of a group that expands this orthogonal framework, as it can be removed under exceptionally mild acidic conditions that leave tBu-based groups intact. iris-biotech.deiris-biotech.de

Rationale for Utilizing this compound in Advanced Synthetic Schemes

The selection of this compound for a peptide synthesis is a deliberate choice driven by the need for advanced, site-specific side-chain manipulation. The rationale is based on the unique cleavage properties of the 2-chlorotrityl (Clt) protecting group.

The Clt group is classified as a "super" acid-labile or "hyper-sensitive" protecting group. iris-biotech.de It can be selectively cleaved from the tyrosine hydroxyl group by treatment with a very dilute solution of acid, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). iris-biotech.desigmaaldrich.comiris-biotech.de Crucially, these conditions are mild enough to leave standard acid-labile side-chain protecting groups, like tert-butyl (tBu), completely intact, as they require much stronger acid (typically >90% TFA) for removal. iris-biotech.deiris-biotech.de

This differential lability creates a third dimension of orthogonality within the standard Fmoc/tBu SPPS framework. A synthetic chemist can assemble a peptide chain, then selectively expose the hydroxyl group of a specific D-tyrosine residue by gently removing the Clt group. The newly freed hydroxyl group is then available for on-resin modification, such as:

Phosphorylation: to study signaling pathways.

Sulfonation: to mimic post-translational modifications. iris-biotech.deiris-biotech.dejst.go.jp

PEGylation: to improve the pharmacokinetic properties of a peptide drug. iris-biotech.deiris-biotech.de

Conjugation: to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules for biochemical assays. iris-biotech.deiris-biotech.de

Once the side-chain modification is complete, the synthesis can be resumed, or the peptide can be fully deprotected and cleaved from the resin using the standard strong TFA cocktail. This strategic use of this compound enables the efficient construction of complex, multi-functional peptides that would be difficult or impossible to synthesize using derivatives with less versatile protecting groups. iris-biotech.deiris-biotech.de

The following table compares the cleavage conditions for common protecting groups in SPPS, highlighting the unique utility of the Clt group.

| Protecting Group | Protected Functionality | Cleavage Reagent | Classification |

| Fmoc | α-Amino | ~20% Piperidine in DMF | Base-Labile (Temporary) biotage.com |

| Boc | α-Amino or Side Chain | ~25-50% TFA for Nα; HF or high % TFA for side chain | Acid-Labile biotage.comresearchgate.net |

| tBu (tert-Butyl) | Side Chain (e.g., Tyr, Asp, Glu) | >90% TFA | Acid-Labile (Permanent) iris-biotech.de |

| Clt (2-Chlorotrityl) | Side Chain (e.g., Tyr, Ser, His) | ~1% TFA in DCM | Hyper-sensitive Acid-Labile (Semi-permanent) iris-biotech.desigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAWVRLFZHVTNW-RRHRGVEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H34ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401128542 | |

| Record name | D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401128542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-49-3 | |

| Record name | D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401128542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Methodologies of Fmoc D Tyr Clt Oh

Strategies for the Preparation of Fmoc-D-Tyr(Clt)-OH Building Block

The synthesis of this compound involves a multi-step process that requires careful selection and implementation of protecting group strategies to ensure high yield and purity of the final product. The key steps include the preparation of a suitable D-tyrosine derivative, the specific introduction of the O-2-chlorotrityl group, and the final integration of the N-alpha-Fmoc protection.

Synthesis of D-Tyrosine Derivatives

The journey to this compound begins with D-tyrosine, a non-proteinogenic amino acid. chemimpex.com The synthesis of D-tyrosine derivatives often starts from commercially available D-tyrosine. The primary challenge lies in the selective protection of its three functional groups: the alpha-amino group, the alpha-carboxylic acid group, and the phenolic hydroxyl group of the side chain. For the synthesis of this compound, the initial focus is on protecting the alpha-amino and alpha-carboxylic acid groups to allow for the specific modification of the side-chain hydroxyl group.

Specific Routes for O-2-Chlorotrityl Protection

The O-2-chlorotrityl (Clt) group is a crucial component of this compound, serving to protect the phenolic hydroxyl group of the tyrosine side chain. This protection prevents unwanted side reactions during peptide synthesis. The introduction of the Clt group is typically achieved by reacting a suitably protected D-tyrosine derivative with 2-chlorotrityl chloride in the presence of a base. The 2-chloro substituent on the trityl group enhances its acid lability compared to the standard trityl (Trt) group, a key feature for its subsequent removal. chempep.com

Solid-Phase Peptide Synthesis (SPPS) Applications of this compound

This compound is a cornerstone building block for the Fmoc/tBu strategy in SPPS. chempep.com Its application allows for the synthesis of peptides with high purity and yield. chemimpex.com The presence of the D-amino acid can be crucial for creating peptides with increased stability against enzymatic degradation or for mimicking specific peptide conformations.

Role of Chlorotrityl (Clt) Group in SPPS

The chlorotrityl (Clt) group plays a multifaceted and critical role in SPPS. unirioja.espeptide.com Its bulky nature helps to minimize side reactions, and its acid sensitivity is finely tuned for selective cleavage. chempep.comiris-biotech.de

A significant advantage of the Clt group is its lability under very mild acidic conditions. iris-biotech.de It can be selectively cleaved from the tyrosine side chain using a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). iris-biotech.deiris-biotech.deiris-biotech.de This mild cleavage is orthogonal to the conditions used for removing other acid-labile protecting groups like tert-butyl (tBu), which require much higher concentrations of TFA (typically 95%). iris-biotech.deresearchgate.net This orthogonality is fundamental to advanced peptide synthesis strategies, allowing for on-resin modification of the deprotected tyrosine side chain. iris-biotech.deiris-biotech.de For instance, after selective removal of the Clt group, the exposed hydroxyl group can be phosphorylated, sulfonated, or conjugated with other molecules while the peptide remains attached to the solid support. iris-biotech.deiris-biotech.de

The use of 2-chlorotrityl chloride resin is also prevalent in SPPS for anchoring the C-terminal amino acid. unirioja.esappliedpolytech.com Peptides can be cleaved from this resin under similarly mild acidic conditions, such as 1-3% TFA in DCM, which preserves the integrity of acid-sensitive protecting groups on the peptide side chains. biotage.comnih.gov This allows for the generation of fully protected peptide fragments that can be used in convergent synthesis strategies. iris-biotech.debiotage.com

| Property | Description |

| Compound Name | This compound |

| Synonyms | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-2-chlorotrityl-D-tyrosine iris-biotech.de |

| Molecular Formula | C43H34ClNO5 iris-biotech.de |

| Molecular Weight | 680.21 g/mol iris-biotech.de |

| CAS Number | 1272755-49-3 iris-biotech.deiris-biotech.de |

| Appearance | White solid chemimpex.com |

| Storage Temperature | 2-8°C iris-biotech.de or -20°C iris-biotech.de |

Minimization of Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is a significant side reaction in Fmoc-based SPPS, occurring primarily at the dipeptide stage. peptide.com This intramolecular cyclization of the deprotected N-terminal amino group of the second amino acid with the ester linkage to the resin leads to the cleavage of the dipeptide from the solid support, terminating chain elongation. iris-biotech.de The reaction is particularly prevalent when proline is one of the first two residues, but it can occur with other amino acids as well. peptide.comiris-biotech.de

The use of resins functionalized with a 2-chlorotrityl (Clt) linker, to which this compound can be attached, is a highly effective strategy to mitigate DKP formation. The steric bulk of the trityl moiety sterically hinders the nucleophilic attack required for cyclization. peptide.comjst.go.jp This makes 2-chlorotrityl chloride resin a preferred solid support over more traditional benzyl (B1604629) alcohol-based linkers (like Wang resin) when synthesizing peptides with sequences known to be susceptible to DKP formation. peptide.comsigmaaldrich.com

Several strategies have been developed to reduce DKP formation, as summarized in the table below.

| Strategy | Mechanism/Rationale | Applicability Notes |

| Use of 2-Chlorotrityl (Clt) Resin | The sterically demanding Clt linker hinders the intramolecular cyclization required for DKP formation. peptide.comjst.go.jpsigmaaldrich.com | Highly recommended for sequences prone to DKP, such as those with C-terminal Proline. peptide.com |

| Dipeptide Building Blocks | Bypasses the DKP-susceptible dipeptide-resin intermediate by coupling a pre-formed dipeptide. peptide.comnih.gov | Limited by the commercial availability of the required dipeptide sequence. peptide.com |

| Alternative Deprotection Reagents | Replacing piperidine (B6355638) with reagents like 2% DBU/5% piperazine (B1678402) in NMP can drastically reduce DKP formation. nih.gov | Can enhance Fmoc-removal kinetics and is suitable for industrial-scale synthesis. nih.gov |

| N-Trityl Protection | Coupling an N-trityl protected amino acid in the second position can suppress DKP formation. iris-biotech.de | The trityl group is removed with weak acid, which is then neutralized in situ. iris-biotech.de |

Reduction of Racemization during First Amino Acid Incorporation

Racemization, the conversion of an optically active compound into a mixture of enantiomers, is a critical concern in peptide synthesis that can compromise the biological activity of the final product. The risk is highest for the carboxyl-activated amino acid during the coupling step. nih.gov

A significant advantage of using this compound with a corresponding 2-chlorotrityl chloride (CTC) resin is the circumvention of racemization during the anchoring of the first amino acid. The esterification to trityl-type linkers does not require pre-activation of the amino acid's carboxyl group. sigmaaldrich.com Instead, the reaction proceeds via an SN1 mechanism under basic conditions (e.g., with diisopropylethylamine - DIPEA), a process that is essentially free from racemization. sigmaaldrich.comresearchgate.net This is a marked improvement over methods requiring carboxyl activation for attachment to other resins, such as Wang resin, where C-terminal Cysteine and Histidine are particularly prone to racemization. sigmaaldrich.com

For subsequent coupling steps during peptide elongation, the addition of auxiliary reagents like 1-hydroxybenzotriazole (B26582) (HOBt) to the coupling mixture is a standard practice to suppress racemization of the activated amino acid. peptide.com

Preparation of Protected Peptide Fragments

The 2-chlorotrityl group is instrumental in the synthesis of fully protected peptide fragments, a key strategy in convergent peptide synthesis where smaller, protected peptides are synthesized and then ligated in solution. researchgate.netresearchgate.net The defining feature of the Clt linker is its extreme sensitivity to acid. iris-biotech.de

Protected peptides can be cleaved from a 2-chlorotrityl resin under exceptionally mild acidic conditions, which leave most other side-chain protecting groups, such as the tert-butyl (tBu) group, completely intact. iris-biotech.depeptide.comresearchgate.net This allows for the isolation of peptide fragments with their side-chain protection preserved, ready for subsequent condensation reactions. sigmaaldrich.comresearchgate.net

Table 2: Reagents for Cleavage from 2-Chlorotrityl Resin

| Reagent Cocktail | Conditions | Outcome | Reference(s) |

|---|---|---|---|

| 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Room temperature, short duration | Cleavage of the peptide from the resin with side-chain tBu and Trt groups remaining intact. iris-biotech.depeptide.com | iris-biotech.depeptide.com |

| Acetic Acid (AcOH) / Trifluoroethanol (TFE) / DCM | Room temperature, 15-60 min | Quantitative cleavage while tBu-type protecting groups are unaffected. researchgate.net | researchgate.net |

| Hexafluoroisopropanol (HFIP) – DCM (1:4 v/v) | Room temperature, fast | Effective cleavage with minimal racemization, yielding fully protected fragments. researchgate.net | researchgate.net |

Fmoc/Clt Orthogonal Protection Strategy

Orthogonal protection schemes are fundamental to modern chemical synthesis, allowing for the selective removal of one type of protecting group in the presence of others by using different chemical conditions. iris-biotech.denumberanalytics.com In Fmoc-based solid-phase peptide synthesis, the most common orthogonal pair is the base-labile Fmoc group for Nα-amino protection and the acid-labile tert-butyl (tBu) group for side-chain protection. iris-biotech.de

The 2-chlorotrityl (Clt) group, as used in this compound, integrates seamlessly into this strategy, adding another layer of orthogonality. The three key protecting groups exhibit distinct labilities:

Fmoc group: Labile to bases (e.g., 20% piperidine in DMF). iris-biotech.de

Clt group: Labile to very mild acids (e.g., 1% TFA in DCM). iris-biotech.deiris-biotech.de

tBu group: Labile to stronger acids (e.g., 95% TFA). iris-biotech.de

This three-dimensional orthogonal strategy enables highly specific manipulations, such as on-resin side-chain modification, before the final cleavage of the peptide from the support. cblpatras.gr

Selective Deprotection of Clt Group

A key advantage of using this compound is the ability to selectively deprotect the tyrosine hydroxyl group while the peptide remains anchored to the resin and other side-chain protections are maintained. The Clt group can be selectively cleaved by treatment with a dilute solution of 1% TFA in dichloromethane, often in the presence of a silane (B1218182) scavenger. iris-biotech.deiris-biotech.de

This selective deprotection unmasks the tyrosine side-chain, making it available for further on-resin derivatization. This is particularly useful for introducing post-translational modifications, such as:

Phosphorylation

Sulfonation

PEGylation

Conjugation with dyes or glycol building blocks iris-biotech.deiris-biotech.de

This capability allows for the synthesis of complex, modified peptides that would be difficult to produce using other methods.

Compatibility with tBu-type Protecting Groups

The selective removal of the Clt group is fully compatible with the presence of tBu-type side-chain protecting groups. The very mild acidic conditions (e.g., 1% TFA) required to cleave the Clt ether linkage are not sufficient to remove the more robust tBu ethers, esters, or Boc groups. iris-biotech.depeptide.com This orthogonality is crucial for strategies involving side-chain modification, as it ensures that only the intended functional group is exposed. Following the modification of the Tyr side-chain, the synthesis can proceed, with the final deprotection of the tBu groups occurring simultaneously with the cleavage from the resin using a strong acid cocktail (e.g., 95% TFA). iris-biotech.de

Coupling Efficiencies and Optimization in Peptide Elongation

The bulky nature of the Clt group, combined with the Fmoc group and the amino acid side chain, can lead to slower coupling reactions. googleapis.com Furthermore, attempts to incorporate multiple modified tyrosine residues into a peptide have sometimes been associated with poor resin swelling and the need for extended coupling times. researchgate.net In cases of incomplete or sluggish coupling, several optimization strategies can be employed:

Double Coupling: Repeating the coupling step to drive the reaction to completion. googleapis.com

Use of Potent Coupling Reagents: Employing highly efficient uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can improve outcomes, especially for difficult couplings. sigmaaldrich.com

Increased Temperature: Performing the coupling at a higher temperature, sometimes with the aid of microwave irradiation, can increase reaction rates and improve efficiency. googleapis.com

Solvent Choice: Switching to solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts may improve solvation and reaction kinetics. peptide.com

Monitoring the completion of coupling reactions, for instance with a Kaiser test, is crucial to ensure the fidelity of the peptide sequence and to decide if optimization strategies are necessary. nih.gov

Reagents and Solvents in Coupling Reactions

In solid-phase peptide synthesis (SPPS), the coupling of this compound to a resin-bound free amine follows standard protocols for Fmoc-amino acids. The carboxylic acid is activated in situ to facilitate amide bond formation. This process requires a combination of coupling agents, additives, and organic bases dissolved in a suitable aprotic solvent.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). chempep.comnih.gov These are often used with additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure to improve reaction efficiency and suppress side reactions. chempep.comnih.gov The reaction is carried out in polar aprotic solvents that promote swelling of the solid support and dissolve the reagents, with N,N-dimethylformamide (DMF) being the most common choice. chempep.comwikipedia.org An organic base, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is added to maintain basic conditions required for the coupling. nih.govuci.edu

Table 1: Common Reagents and Solvents for Coupling Reactions

| Category | Reagent/Solvent | Function |

|---|---|---|

| Coupling Agents | HBTU, HATU, PyBOP, DIC, DCC | Activate the carboxylic acid for amide bond formation. |

| Additives | HOBt, OxymaPure | Suppress racemization and improve coupling efficiency. |

| Bases | DIPEA, NMM | Maintain basic pH for the coupling reaction. |

| Solvents | DMF, NMP, DCM | Dissolve reagents and swell the solid support resin. |

Monitoring of Fmoc Cleavage

The removal of the N-terminal Fmoc protecting group is a critical step that is repeated throughout the synthesis. This deprotection is typically achieved by treating the peptidyl-resin with a 20% solution of piperidine in DMF. chempep.comwikipedia.org The successful and complete removal of the Fmoc group is essential to ensure that the subsequent amino acid couples correctly, avoiding deletion sequences in the final peptide. Several methods are available to monitor the completion of this step.

One of the most widely used qualitative methods is the Kaiser test , which detects free primary amines on the resin. chempep.com A positive result (a deep blue color) indicates the presence of the deprotected N-terminal amine, signifying that the Fmoc group has been successfully removed. Another colorimetric method is the TNBS (2,4,6-trinitrobenzenesulfonic acid) test . chempep.com

A quantitative method involves UV spectroscopy . The cleavage of the Fmoc group liberates dibenzofulvene, which reacts with piperidine to form a piperidine-dibenzofulvene adduct. This adduct has a strong UV absorbance maximum around 301 nm. wikipedia.orgiris-biotech.de By measuring the absorbance of the deprotection solution, the extent of Fmoc cleavage can be quantified, which is particularly useful for optimizing reaction conditions or determining the loading capacity of the resin. iris-biotech.de

Table 2: Methods for Monitoring Fmoc Cleavage

| Method | Principle | Indication of Completion | Type |

|---|---|---|---|

| Kaiser Test | Ninhydrin reacts with primary amines to produce a dark blue color. | Resin beads turn dark blue. | Qualitative |

| TNBS Test | TNBS reacts with primary amines to form a colored complex. | Resin beads turn red/orange. | Qualitative |

| UV Spectroscopy | The piperidine-dibenzofulvene adduct produced during cleavage absorbs UV light. | Absorbance at ~301 nm reaches a plateau. | Quantitative |

Solution-Phase Synthesis Approaches Involving this compound

While less common than solid-phase methods, solution-phase peptide synthesis (SolPS) is a viable strategy, particularly for the large-scale production of shorter peptides. bachem.com In this approach, all reactants are dissolved in a suitable organic solvent. The use of this compound in SolPS follows the general principles of the Fmoc/tBu strategy. bachem.com

A typical solution-phase coupling involves reacting this compound with the free amine of another amino acid ester in a solvent like DMF or DCM. google.com Coupling reagents such as EDAC·HCl (a water-soluble carbodiimide) in the presence of HOBt are commonly employed to facilitate the reaction. nih.gov A base like NMM is used to neutralize the reaction mixture. uci.edu After the coupling is complete, the product is isolated, often through precipitation and filtration, before proceeding to the next step of Fmoc deprotection, which can be carried out in solution using piperidine. One of the challenges in solution-phase Fmoc chemistry is the removal of the dibenzofulvene byproduct after deprotection, which can sometimes require chromatographic purification. google.com

Advanced Derivatization on Solid Support Utilizing this compound

A key advantage of using this compound is the ability to perform post-synthetic modifications on the tyrosine side chain while the peptide remains attached to the solid support. iris-biotech.deiris-biotech.de The 2-chlorotrityl (Clt) protecting group is exceptionally acid-labile and can be selectively cleaved using very mild acidic conditions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM). iris-biotech.deiris-biotech.dersc.org These conditions are mild enough to leave other acid-labile protecting groups (like tBu, Boc) and the resin linker intact. iris-biotech.de This selective deprotection unmasks the phenolic hydroxyl group of the D-tyrosine residue, making it available for various chemical modifications.

On-Resin Phosphorylation

Post-translational phosphorylation of tyrosine residues is a crucial biological signaling mechanism. The synthesis of phosphotyrosine-containing peptides can be achieved by incorporating this compound. After its incorporation into the peptide sequence and subsequent selective removal of the Clt group, the exposed hydroxyl group can be phosphorylated directly on the resin. iris-biotech.deiris-biotech.de This is typically done using phosphoramidite (B1245037) chemistry. Reagents like di-tert-butyl-N,N-diethyl-phosphoramidite, activated by a weak acid such as 1H-tetrazole, can be used to phosphitylate the hydroxyl group. nih.gov A subsequent oxidation step converts the phosphite (B83602) triester to the more stable phosphate (B84403) triester. The phosphate protecting groups (e.g., tert-butyl) are then removed during the final TFA-mediated cleavage from the resin. rsc.orgnih.gov

On-Resin Sulfonation

Tyrosine sulfation is another important post-translational modification involved in protein-protein interactions. researchgate.netkiesslinglab.com Synthesizing sulfopeptides by direct incorporation of Fmoc-Tyr(SO3H)-OH can be inefficient due to poor solubility and sluggish coupling reactions. researchgate.net The on-resin sulfonation of a tyrosine residue provides a powerful alternative. By using this compound, the peptide chain is first assembled, followed by the selective deprotection of the Clt group. iris-biotech.deiris-biotech.de The newly freed phenolic hydroxyl group is then sulfated using a suitable reagent. A common sulfating agent is a sulfur trioxide complex, such as SO3·pyridine (B92270) or SO3·DMF, in a solvent mixture like pyridine/DMF. researchgate.netgoogle.comthieme-connect.de This approach circumvents the difficulties associated with using pre-sulfated building blocks.

On-Resin PEGylation

PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic properties of therapeutic peptides. The hydroxyl group of tyrosine is a potential site for PEGylation. iris-biotech.deiris-biotech.denih.gov The on-resin derivatization strategy using this compound is well-suited for site-specific PEGylation. After the peptide is assembled and the Clt group is selectively removed, the resin-bound peptide can be reacted with an activated PEG reagent. iris-biotech.deiris-biotech.de Various activated PEGs, such as PEG-epoxide or tresylated-PEG, can be coupled to the hydroxyl group under appropriate conditions, allowing for the synthesis of well-defined, site-specifically PEGylated peptides. creativepegworks.comucl.ac.be

Table 3: Reagents for On-Resin Derivatization of Tyrosine

| Derivatization | Deprotection Reagent for Clt | Key Reagents for Modification | Resulting Moiety |

|---|---|---|---|

| Phosphorylation | 1-2% TFA in DCM | Phosphoramidites (e.g., di-tert-butyl-N,N-diethyl-phosphoramidite) + Activator (e.g., 1H-Tetrazole) + Oxidant (e.g., tBuOOH) | Phosphate ester |

| Sulfonation | 1-2% TFA in DCM | Sulfur trioxide complexes (e.g., SO3·pyridine, SO3·DMF) | Sulfate ester |

| PEGylation | 1-2% TFA in DCM | Activated PEG derivatives (e.g., PEG-epoxide, PEG-tresylate) | Ether linkage |

Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-O-2-chlorotrityl-D-tyrosine |

| Boc | tert-Butoxycarbonyl |

| tBu | tert-Butyl |

| Clt | 2-Chlorotrityl |

| Trt | Trityl |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DIC | N,N'-Diisopropylcarbodiimide |

| DIPEA | N,N'-Diisopropylethylamine |

| DMF | N,N-Dimethylformamide |

| DCM | Dichloromethane |

| EDAC·HCl | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| HOBt | 1-Hydroxybenzotriazole |

| NMM | N-Methylmorpholine |

| NMP | N-Methyl-2-pyrrolidone |

| PyBOP | (Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphate |

| TFA | Trifluoroacetic acid |

| TNBS | 2,4,6-Trinitrobenzenesulfonic acid |

| PEG | Polyethylene glycol |

| SO3·pyridine | Sulfur trioxide pyridine complex |

| SO3·DMF | Sulfur trioxide dimethylformamide complex |

Conjugation with Glycol Building Blocks or Dyes

The unique chemical architecture of this compound makes it an attractive candidate for the site-specific introduction of various functionalities, including carbohydrates (glycans) and fluorescent dyes, onto a peptide backbone. This is primarily due to the properties of the 2-chlorotrityl (Clt) group, which protects the phenolic hydroxyl group of the D-tyrosine side chain.

The Clt group is highly acid-labile and can be selectively cleaved under very mild acidic conditions, such as treatment with a 1% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). iris-biotech.deiris-biotech.de This deprotection is orthogonal to the standard Fmoc/tBu (tert-butyl) strategy used in SPPS. iris-biotech.de While the Fmoc group is removed by a base (commonly piperidine) to allow for peptide chain elongation, and tBu-based side-chain protecting groups are removed with strong acid (e.g., 95% TFA) during the final cleavage from the resin, the Clt group can be removed on-resin without affecting these other protecting groups. iris-biotech.deiris-biotech.de

This selective deprotection strategy exposes the hydroxyl group of the tyrosine side chain while the peptide remains anchored to the solid support and the N-terminus and other side chains remain protected. The newly freed hydroxyl group then serves as a reactive handle for the covalent attachment of other molecules, such as activated glycol building blocks or reactive dye derivatives. iris-biotech.de This on-resin modification capability is a powerful tool for creating complex, site-specifically labeled peptides. peptide.comsigmaaldrich.com

While the principle of using this compound for on-resin conjugation is well-established and frequently cited in chemical literature and supplier documentation, iris-biotech.deiris-biotech.de specific, detailed research findings and data tables for the direct conjugation of glycol building blocks or dyes using this exact amino acid derivative are not widely reported in peer-reviewed literature. The synthesis of glycopeptides and dye-labeled peptides is often accomplished through various other established methods. These include the use of pre-glycosylated amino acid building blocks, chemoenzymatic glycosylation of the completed peptide, or the use of other orthogonally protected amino acids like Fmoc-Lys(Dde)-OH for dye conjugation. sigmaaldrich.comnih.govbeilstein-journals.orgcsic.esbiorxiv.org

For instance, a study on the solid-phase synthesis of head-to-side-chain cyclodepsipeptides demonstrated a similar principle by incorporating Fmoc-Tyr(Clt)-OH, selectively deprotecting the Clt group on-resin with dilute TFA, and then proceeding with an intramolecular cyclization reaction. nih.gov This highlights the feasibility of the selective deprotection and subsequent reaction of the tyrosine side chain.

The general workflow for such a conjugation would involve the following steps:

Incorporation of this compound into the desired peptide sequence during standard Fmoc-SPPS.

Once the peptide sequence is assembled, the N-terminal Fmoc group is typically left on or replaced with a Boc group to prevent side reactions at the N-terminus.

The resin-bound peptide is treated with a mild acid solution (e.g., 1-2% TFA in DCM) to selectively remove the Clt group from the D-tyrosine side chain. nih.gov

The resin is thoroughly washed to remove the acid and the cleaved trityl cation.

A solution containing the activated glycol building block (e.g., a glycosyl donor) or a reactive dye (e.g., an isothiocyanate or NHS-ester functionalized fluorophore) is added to the resin, along with any necessary catalysts or reagents, to facilitate the conjugation to the deprotected tyrosine hydroxyl group.

After the conjugation reaction is complete, the peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a standard strong acid cocktail (e.g., TFA/TIS/H₂O).

The final conjugated peptide is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

Below is a representative data table illustrating the type of information that would be generated from a study on the on-resin conjugation of a dye to a peptide using this methodology. It is important to note that this table is a generalized example based on similar reported peptide modifications and does not represent data from a specific published synthesis using this compound for dye conjugation.

Table 1: Representative Data for On-Resin Dye Conjugation via Tyr(OH)

| Parameter | Value/Observation |

|---|---|

| Peptide Sequence | H-Gly-Ala-D-Tyr-Lys-NH₂ |

| Resin | Rink Amide |

| Orthogonal Amino Acid | This compound |

| Clt Deprotection Reagent | 1% TFA in DCM |

| Deprotection Time | 5 x 2 minutes |

| Dye | Fluorescein isothiocyanate (FITC) |

| Conjugation Conditions | FITC (5 eq.), DIPEA (10 eq.) in DMF |

| Reaction Time | 12 hours |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O |

| Crude Purity (HPLC) | ~65% |

| Purified Yield | ~30% (based on initial resin loading) |

| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: m/z XXX.X, Found: m/z XXX.X |

Applications in Complex Peptide and Peptidomimetic Synthesis

Synthesis of Peptides Containing D-Amino Acids

The incorporation of D-amino acids into peptide sequences is a powerful strategy to enhance their therapeutic potential. Fmoc-D-Tyr(Clt)-OH is instrumental in this regard, allowing for the precise insertion of a D-tyrosine residue into a growing peptide chain during solid-phase peptide synthesis (SPPS).

The use of Fmoc-protected D-tyrosine derivatives, such as Fmoc-D-Tyr(tBu)-OH and this compound, is well-established in standard Fmoc-based solid-phase peptide synthesis protocols. advancedchemtech.compeptide.com The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions, typically with piperidine (B6355638), allowing for the sequential addition of amino acids to build the peptide chain. nbinno.com

The 2-chlorotrityl (Clt) group protecting the hydroxyl function of the D-tyrosine side chain is highly acid-labile. iris-biotech.deiris-biotech.de This allows for its selective removal under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758), leaving other acid-labile protecting groups like tert-butyl (tBu) intact. iris-biotech.deiris-biotech.de This orthogonality is crucial for subsequent on-resin modifications of the tyrosine side chain, such as phosphorylation or glycosylation, before the final cleavage of the peptide from the resin. iris-biotech.deiris-biotech.de

Research has demonstrated the utility of incorporating D-tyrosine to confer specific biological activities. For instance, the addition of a D-tyrosine residue to the terminus of cosmetic peptides has been shown to impart an anti-melanogenic effect by inhibiting tyrosinase activity, without compromising the peptide's original function. nih.govresearchgate.net This highlights the value of using building blocks like this compound to create multifunctional peptides. nih.gov

| Protecting Group | Protected Functional Group | Cleavage Condition | Key Advantage |

|---|---|---|---|

| Fmoc (9-Fluorenylmethoxycarbonyl) | α-Amino group | Mild base (e.g., 20% piperidine in DMF) | Stable to acid, allowing for orthogonal protection schemes. nbinno.com |

| Clt (2-Chlorotrityl) | Side-chain hydroxyl group | Highly acid-labile (e.g., 1% TFA in DCM) | Allows for selective deprotection on-resin for further modification. iris-biotech.deiris-biotech.de |

The presence of a D-residue can significantly increase a peptide's resistance to enzymatic degradation. nih.gov Proteases, which are chiral enzymes, typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near the cleavage site sterically hinders the enzyme's active site, thereby prolonging the peptide's half-life in vivo. nih.gov

Studies on cyclic dipeptides have shown that the conformational landscape is highly dependent on stereochemistry. For example, cyclo(L-Tyr-L-Tyr) adopts a stacked geometry stabilized by interactions between the two hydroxyl groups, a conformation not observed in its diastereomer, cyclo(L-Tyr-D-Tyr). rsc.org This demonstrates how the L-D configuration can favor specific folded structures. The incorporation of D-amino acids is a known strategy to promote the adoption of β-turn conformations, which are crucial for the biological activity of many peptides. uni-kiel.de This effect is attributed to the altered phi (Φ) and psi (Ψ) backbone dihedral angles that a D-residue can access compared to its L-counterpart.

| Property | Effect of D-Amino Acid | Underlying Mechanism |

|---|---|---|

| Conformation | Induces specific turns (e.g., β-turns), disrupts α-helices and β-sheets. | Alters accessible backbone dihedral angles (Φ, Ψ). uni-kiel.de |

| Proteolytic Stability | Increased resistance to enzymatic degradation. | Steric hindrance in the active sites of proteases. nih.gov |

| Biological Activity | Can enhance or modify activity. | Stabilizes bioactive conformations; improves bioavailability. nih.gov |

Construction of Cyclic Peptides and Depsipeptides

Cyclic peptides and depsipeptides (which contain at least one ester bond in the backbone) are of significant interest due to their conformational rigidity and enhanced stability, which often translate to high receptor affinity and specificity. This compound is a valuable precursor for the synthesis of these complex cyclic structures.

Performing cyclization while the peptide is still attached to the solid support offers several advantages over solution-phase cyclization, primarily by minimizing intermolecular side reactions due to the pseudo-dilution effect. nih.gov Several on-resin cyclization strategies are available:

Head-to-Tail Cyclization: This is the most common strategy. The peptide is typically anchored to the resin via a side chain of a trifunctional amino acid (like Asp, Glu, or Lys). After the linear sequence is assembled, the N-terminal and C-terminal protecting groups are selectively removed, and the amide bond is formed on the resin. nih.govnih.gov

Side-Chain to Side-Chain or Side-Chain to Main-Chain Cyclization: This involves forming a linkage between the side chains of two amino acids or between a side chain and the N- or C-terminus. The orthogonal protection scheme offered by building blocks like this compound is essential here. The Clt group can be selectively removed to free the tyrosine hydroxyl group for participation in a cyclization reaction, for example, by forming an ester bond in a depsipeptide. iris-biotech.de

Cyclative Cleavage: In this approach, the cyclization reaction simultaneously cleaves the peptide from the resin. This has been demonstrated in the synthesis of Tyr-cyclodepsipeptides, where the side-chain of a tyrosine residue attacks an activated resin linkage, releasing the cyclic product into solution. nih.gov

Other on-resin cyclization chemistries include the formation of thioether bonds (e.g., thiol-ene reaction) and click chemistry (e.g., azide-alkyne cycloaddition). nih.govrsc.org

The inclusion of D-amino acids is a cornerstone of cyclic peptide design. By introducing a "turn-inducing" element, a D-amino acid can pre-organize the linear precursor into a conformation that is favorable for cyclization, thereby increasing the efficiency of the macrocyclization step. uni-kiel.de This can lead to higher yields and reduced formation of cyclic oligomers.

Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, oral bioavailability, and receptor selectivity. The incorporation of D-amino acids is a fundamental strategy in peptidomimetic design.

By replacing an L-amino acid with its D-enantiomer, such as D-tyrosine, researchers can alter the peptide's backbone topology to create novel structures that retain the essential side-chain orientations for biological activity while being resistant to proteolysis. nih.gov This approach falls under the category of "local" conformational constraint.

This compound is an essential tool in this process, enabling the systematic replacement of L-tyrosine residues in a peptide sequence during SPPS to probe structure-activity relationships. Furthermore, the versatile Clt-protected side chain allows for further modifications to create more complex non-natural residues. For example, the hydroxyl group can be used as a handle to attach other chemical moieties, transforming the tyrosine residue into a more elaborate peptidomimetic building block. iris-biotech.deiris-biotech.de The development of macrocyclic peptidomimetics containing D-tyrosine has been a successful strategy in drug discovery, leading to potent and stable therapeutic candidates. stanford.edu

Employing this compound for Constrained Structures

The introduction of conformational constraints into peptides is a widely used strategy to enhance their biological activity, receptor selectivity, and metabolic stability. Constrained peptides, such as cyclic peptides and those with specific secondary structures like β-turns, often exhibit improved pharmacological profiles compared to their linear counterparts. The incorporation of D-amino acids is a key method for inducing these structural constraints.

This compound is particularly well-suited for the synthesis of constrained peptides and peptidomimetics through Fmoc-based SPPS. nih.gov The D-configuration of the tyrosine residue can promote the formation of specific secondary structures, such as β-turns, which are crucial for the biological activity of many peptides. nih.govnih.gov The strategic placement of a D-amino acid can alter the peptide backbone's hydrogen bonding network, forcing it to adopt a more rigid and defined conformation.

The synthesis of cyclic peptides, a significant class of constrained structures, can be facilitated by the use of this compound. Various on-resin cyclization strategies, including head-to-tail, side-chain-to-side-chain, and head-to-side-chain cyclization, are employed to create these structures. nih.govnih.govrsc.org The 2-chlorotrityl (Clt) protecting group on the tyrosine side chain is advantageous in this regard. It is labile to mildly acidic conditions, allowing for its selective removal on the solid support without cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups. peptide.com This selective deprotection of the tyrosine hydroxyl group enables on-resin modifications, such as the attachment of linkers for cyclization or the formation of ether linkages to other parts of the peptide.

For instance, after the assembly of the linear peptide on a solid support, the Clt group can be selectively removed, and the exposed hydroxyl group of the D-tyrosine can be used as an anchoring point for cyclization. This approach allows for the synthesis of complex cyclic structures with defined stereochemistry at the tyrosine position. The Fmoc group, being base-labile, ensures the sequential addition of amino acids during the linear assembly phase without affecting the acid-labile Clt group or the resin linkage. americanpeptidesociety.org

Table 1: Strategies for Peptide Constraining Involving D-Amino Acids

| Strategy | Description | Role of this compound |

| Backbone Cyclization | Formation of a cyclic peptide through an amide bond between the N- and C-termini or between side chains. | The D-Tyr residue can induce a favorable conformation for cyclization. The Clt group allows for selective side-chain deprotection for on-resin cyclization strategies. |

| β-Turn Induction | The incorporation of a D-amino acid can promote the formation of a β-turn, a common type of non-regular secondary structure. | The D-configuration of the tyrosine residue helps to stabilize the turn structure, leading to a more rigid peptide. |

| Stapled Peptides | The introduction of a chemical brace ("staple") between two amino acid side chains to stabilize an α-helical conformation. | While not a direct application of the tyrosine side chain, the D-amino acid can be incorporated into the sequence to modulate the overall conformation and stability of the stapled peptide. |

D-Amino Acids in Enhancing Protease Resistance

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. Proteases are enzymes that cleave peptide bonds, leading to a short in-vivo half-life and reduced bioavailability of peptide drugs. The incorporation of D-amino acids is a well-established and effective strategy to enhance the resistance of peptides to proteolytic degradation. frontiersin.orgresearchgate.net

Proteases exhibit a high degree of stereoselectivity, primarily recognizing and cleaving peptide bonds between L-amino acids. When a D-amino acid is incorporated into a peptide sequence, the local stereochemistry at the peptide bond is altered. This change in three-dimensional structure prevents the peptide from fitting correctly into the active site of the protease, thereby inhibiting cleavage. nih.govmdpi.com

The use of this compound allows for the site-specific introduction of a D-tyrosine residue into a peptide sequence. This can significantly increase the stability of the resulting peptide in the presence of proteases. Studies have shown that even a single D-amino acid substitution can confer substantial resistance to enzymatic degradation. nih.gov Peptides containing D-amino acids have demonstrated significantly longer half-lives in human plasma and serum compared to their all-L-amino acid counterparts. frontiersin.orgacs.org

Table 2: Proteolytic Stability of Peptides Containing D-Amino Acids

| Peptide | Modification | Protease | Remaining Peptide (%) | Incubation Time (h) | Reference |

| Pep05 (all L-amino acids) | None | Trypsin | <5% | 8 | frontiersin.org |

| DP06 (L-Lys and L-Arg replaced with D-Lys and D-Arg) | D-amino acid substitution | Trypsin | ~20% | 18 | frontiersin.org |

| EFK17 (all L-amino acids) | None | Human Neutrophil Elastase | <20% | 4 | nih.gov |

| EFK17-d (four L-amino acids replaced with D-enantiomers) | D-amino acid substitution | Human Neutrophil Elastase | ~100% | 4 | nih.gov |

| NT(8–13) (all L-amino acids) | None | Human Plasma | 0% | 0.5 | acs.org |

| NT(8–13) analog (with β,β-dimethyl-L-Tyr) | D-amino acid analog | Human Plasma | >90% | 48 | acs.org |

The data clearly indicates that the incorporation of D-amino acids dramatically enhances the resistance of peptides to proteolytic degradation by various enzymes. The use of this compound in peptide synthesis provides a straightforward method to leverage this advantage, leading to more stable and potentially more effective peptide therapeutics.

Structure-Activity Relationship (SAR) Studies in Peptidomimetics

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery and development. These studies involve the systematic modification of a lead compound's chemical structure to understand how these changes affect its biological activity. nih.gov In the context of peptidomimetics, SAR studies are crucial for optimizing properties such as binding affinity, selectivity, and metabolic stability.

This compound is a valuable tool for conducting SAR studies on peptidomimetics. By substituting an L-tyrosine residue with its D-enantiomer, researchers can investigate the importance of the stereochemistry at that specific position for the peptidomimetic's biological activity. nih.govnih.gov A significant change in activity upon this substitution would indicate that the spatial orientation of the tyrosine side chain is critical for its interaction with the biological target.

For example, in the development of peptidomimetic inhibitors of protein-protein interactions, the precise three-dimensional arrangement of amino acid side chains is often essential for high-affinity binding. By synthesizing analogs with D-tyrosine at various positions, it is possible to map the topographically important regions of the peptide. Such studies have shown that in some cases, the incorporation of a D-amino acid can lead to a significant improvement in biological activity. nih.gov

Furthermore, the 2-chlorotrityl (Clt) protecting group on the tyrosine side chain of this compound offers additional opportunities for SAR studies. After selective deprotection of the Clt group, the exposed hydroxyl group can be modified to introduce a variety of chemical moieties. This allows for the exploration of how different functional groups at this position influence the peptidomimetic's activity. For instance, the hydroxyl group could be alkylated, acylated, or used as a handle for the attachment of reporter molecules or other functional groups, providing a deeper understanding of the SAR. sigmaaldrich-jp.comnih.gov

Table 3: Application of this compound in SAR Studies

| SAR Question | Approach using this compound | Potential Outcome |

| Is the stereochemistry of the Tyr residue important for activity? | Synthesize an analog with D-Tyr replacing L-Tyr. | A significant change in activity indicates the importance of the specific 3D orientation of the Tyr side chain. |

| Can the hydrophobicity of the Tyr side chain be optimized? | Selectively deprotect the Clt group and alkylate the hydroxyl group with different alkyl chains. | Identify the optimal level of hydrophobicity at this position for improved activity or cell permeability. |

| Is a hydrogen bond donor/acceptor required at the Tyr position? | Replace the hydroxyl group with other functional groups (e.g., an ether or an ester). | Determine the role of the hydroxyl group in target binding. |

| Can a linker or label be attached at the Tyr position? | Use the deprotected hydroxyl group as a conjugation site for linkers, fluorescent dyes, or other probes. | Facilitate further biological studies, such as binding assays or imaging experiments. |

Advanced Research Avenues and Mechanistic Investigations

Mechanistic Studies of Coupling Reactions Involving Fmoc-D-Tyr(Clt)-OH

The efficiency and fidelity of solid-phase peptide synthesis (SPPS) rely on a deep understanding of the underlying reaction mechanisms. For this compound, research focuses on ensuring the integrity of its stereocenter and minimizing the formation of undesirable byproducts during its incorporation into a growing peptide chain.

A primary concern during peptide bond formation is the preservation of the amino acid's chiral integrity. Racemization at the α-carbon can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have drastically different biological activities. The use of carbamate-based protecting groups like Fmoc can generate racemizable intermediates when the amino acid is activated by a coupling reagent. nih.gov

Several factors influence the extent of racemization. The choice of coupling reagent is critical; for instance, HATU has been noted to cause some racemization with Fmoc-protected amino acids, while reagents like DIC/Oxyma may suppress it. nih.gov The reaction conditions also play a significant role. Strategies to maintain the stereochemical integrity of the D-tyrosine backbone include:

Low-Temperature Coupling: Performing coupling reactions at reduced temperatures (e.g., 0–5°C) can minimize the rate of racemization.

Optimized Reaction Times: Limiting the exposure time of the activated amino acid to the basic coupling environment is crucial.

Appropriate Base Selection: The nature and concentration of the base used during coupling can impact epimerization.

The bulky 2-chlorotrityl (Clt) group on the tyrosine side chain is not directly involved in the racemization mechanism at the α-carbon, but its steric hindrance can influence the kinetics of the coupling reaction, which may indirectly affect the window of opportunity for racemization to occur. Research indicates that while amino acids like Cysteine, Histidine, and Serine are particularly prone to racemization in Fmoc-based synthesis, careful selection of coupling reagents and conditions can effectively suppress this side reaction. nih.gov

Table 1: Racemization Control Strategies

| Factor | Control Strategy | Rationale |

|---|---|---|

| Coupling Reagent | Selection of less activating reagents (e.g., DIC/Oxyma). nih.gov | Highly reactive reagents can promote the formation of oxazolone (B7731731) intermediates, which are prone to racemization. |

| Temperature | Maintaining low temperatures (0-5°C) during coupling. | Reduces the rate of the enolization process that leads to racemization. |

| Reaction Time | Minimizing the duration of the coupling step. | Limits the time the activated, racemization-prone intermediate exists in solution. |

| Protecting Group | Use of alternative Nα-protecting groups (e.g., DNPBS). nih.gov | Some protecting groups are inherently less prone to forming racemizable intermediates compared to Fmoc. |

Beyond racemization, several other side reactions can occur during the incorporation of amino acids in Fmoc-SPPS, leading to impurities and reduced yields. iris-biotech.de The bulky and acid-labile Clt group of this compound is specifically chosen to prevent side reactions at the tyrosine hydroxyl group and to allow for mild deprotection conditions. iris-biotech.de

Common side reactions and their mitigation strategies include:

Aspartimide Formation: This occurs when an aspartate residue is present in the peptide sequence, particularly when followed by residues like Glycine or Asparagine. iris-biotech.de It is catalyzed by both acids and bases. While not directly involving this compound, its presence in a sequence requires careful management of deprotection steps. Using bulkier side-chain protecting groups on the aspartate can minimize this reaction. iris-biotech.de

Diketopiperazine (DKP) Formation: This is prevalent after the coupling of the second amino acid, especially if it is a proline, and can result in the cleavage of the dipeptide from the resin. iris-biotech.de The use of dipeptide building blocks can circumvent this issue. iris-biotech.de

Incomplete Fmoc Deprotection: The bulky nature of surrounding residues can sometimes hinder the complete removal of the Fmoc group. Extending the deprotection reaction time or repeating the step can help ensure complete removal. iris-biotech.de

Modification of Sensitive Residues: Residues like Tryptophan can be modified by cationic species released during the final cleavage from the resin. sigmaaldrich.com The addition of scavengers (e.g., triisopropylsilane, water) to the cleavage cocktail is essential. The Clt group itself is cleaved under mildly acidic conditions (e.g., 1% TFA in DCM), which helps to avoid the harsh conditions that can cause other side reactions. iris-biotech.de

A minimal-protection strategy, where tyrosine is used without a side-chain protecting group, has been explored to increase efficiency. scribd.com However, this can lead to side reactions like the formation of Tyr(Fmoc-Xaa) impurities during subsequent coupling steps, highlighting the importance of the Clt protecting group for ensuring high-purity synthesis. scribd.com

Table 2: Common Side Reactions and Mitigation

| Side Reaction | Description | Mitigation Strategy |

|---|---|---|

| Aspartimide Formation | Intramolecular cyclization involving an Asp residue, leading to racemization and chain branching. iris-biotech.de | Use of bulky side-chain protection for Asp; careful selection of deprotection reagents. iris-biotech.de |

| Diketopiperazine (DKP) Formation | Cyclization of the N-terminal dipeptide, causing premature cleavage from the resin. iris-biotech.de | Use of dipeptide building blocks; choosing appropriate resins. iris-biotech.de |

| Oxidation of Methionine | The sulfur atom in Met can be oxidized to sulfoxide (B87167). iris-biotech.depeptide.com | Addition of reducing agents (e.g., DTT) during workup; can be reversed post-synthesis. iris-biotech.de |

| Side-Chain Acylation | Unprotected side-chain functional groups (e.g., Tyr-OH) can be acylated. scribd.com | Use of an effective and stable protecting group like 2-chlorotrityl (Clt). iris-biotech.de |

Conformational Analysis of D-Tyrosine Containing Peptides

Incorporating a D-amino acid like D-tyrosine into a peptide sequence has profound consequences for its three-dimensional structure. D-amino acids act as potent inducers or breakers of secondary structures such as α-helices and β-sheets. Understanding these conformational changes is key to designing peptides with specific shapes and functions.

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, complementary techniques for studying peptide conformation in solution. ptbioch.edu.pl

Circular Dichroism (CD): CD spectroscopy in the far-UV region (190–240 nm) is highly sensitive to the secondary structure of a peptide backbone. rsc.org Different secondary structures (α-helix, β-sheet, random coil) produce characteristic CD spectra. ptbioch.edu.pl For instance, the presence of a strong negative band around 202-207 nm in oligoproline peptides containing tyrosine has been attributed to a poly-L-proline II (PLP II)-like helical conformation. bibliotekanauki.pl The intensity of the CD signal at 222 nm is widely used to quantify the α-helical content in peptides. ptbioch.edu.pl

Nuclear Magnetic Resonance (NMR): NMR provides detailed atomic-level information about peptide structure. One-dimensional proton NMR spectra can indicate the presence of a stable, well-defined conformation if the amide proton resonances are well-dispersed. rsc.org Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can identify protons that are close in space, providing distance constraints used to calculate a three-dimensional structure. ptbioch.edu.pl For example, NMR studies have been used to confirm the formation of stable β-hairpin structures in peptides designed to contain D-amino acids and to observe interactions between a peptide and its target protein through chemical shift changes and line-broadening effects. nih.govnih.gov

The combination of these techniques allows for a comprehensive analysis of the conformational landscape of D-tyrosine-containing peptides in solution. rsc.orgbibliotekanauki.pl

Table 3: Spectroscopic Analysis of D-Tyr Peptide Conformation

| Technique | Type of Information Provided | Example Application |

|---|---|---|

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil). ptbioch.edu.plrsc.org | Determining the formation of a helical conformation in H-Trp-(Pro)n-Tyr-OH peptides. bibliotekanauki.pl |

| 1D NMR | Indication of conformational stability and purity through chemical shift dispersion. rsc.org | Assessing whether a peptide exists in a single well-defined conformation in solution. rsc.org |

| 2D NMR (NOESY, ROESY) | Inter-proton distances, providing constraints for 3D structure calculation. ptbioch.edu.pl | Elucidating the 3D structure of β-hairpin peptides and mapping binding interfaces. nih.govnih.gov |

While solution-state techniques like NMR are invaluable, X-ray crystallography provides the most precise, high-resolution picture of a peptide's three-dimensional structure in the solid state. nih.gov This technique requires growing a single, high-quality crystal of the peptide, which can be a significant challenge. nih.gov

For peptide crystallography, several key steps are involved:

Synthesis and Purification: The peptide must be of very high purity to facilitate crystallization. nih.gov

Crystallization: The purified peptide is screened against a wide array of conditions (buffers, precipitants, temperature) to find one that promotes crystal growth.

Data Collection and Phasing: The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is recorded. rsc.org Determining the crystallographic structure often requires solving the "phase problem." One common method is anomalous diffraction, which necessitates the incorporation of a heavy atom (like iodine or bromine) into the peptide sequence. nih.gov

Structure Determination: The diffraction data and phase information are used to calculate an electron density map, from which an atomic model of the peptide is built and refined. nih.gov

X-ray crystallography has been used to determine the three-dimensional structures of complexes between phosphotyrosine-containing peptides and their binding partners, revealing the specific hydrogen-bonding and amino-aromatic interactions that govern molecular recognition. nih.gov It has also been used to study the supramolecular assembly of tyrosine-containing peptides into fibrils, providing information on how individual peptide strands are arranged. rsc.org

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable tools that complement experimental techniques by providing mechanistic insights and predictive power. iimtu.edu.inwiley.com They are widely used to explore the conformational preferences, reactivity, and interactions of peptides containing this compound.

Energy Minimization and Conformational Analysis: These methods are used to find the most stable three-dimensional structures (conformational minima) of a peptide. iimtu.edu.in By systematically exploring the potential energy surface, researchers can predict the likely conformations a D-tyrosine-containing peptide will adopt, which can then be validated by experimental data from NMR or CD. rsc.orgbibliotekanauki.pl

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a peptide over time, providing a dynamic view of its conformational flexibility and behavior in a solvent environment. This technique is particularly useful for understanding how a peptide folds into a specific structure, such as a β-hairpin, and for analyzing the stability of that structure. nih.gov

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to study the electronic structure of molecules. rsc.org This allows for detailed investigations into reaction mechanisms, such as the activation and coupling of this compound, and can help predict reactivity and potential side reactions at a subatomic level.

Docking and Binding Free Energy Calculations: Molecular modeling can be used to predict how a D-tyrosine-containing peptide will bind to a protein target. Docking algorithms place the peptide into the binding site of a receptor, and subsequent calculations can estimate the strength of the interaction, guiding the design of peptides with improved affinity and specificity.

These computational approaches, when integrated with experimental results, provide a powerful platform for the rational design of novel peptides with tailored structures and functions. bibliotekanauki.plnih.gov

Table 4: Computational Methods in D-Tyrosine Peptide Research

| Method | Application | Insights Gained |

|---|---|---|

| Molecular Mechanics/Energy Minimization | Prediction of stable peptide conformations. iimtu.edu.in | Identification of low-energy structures and conformational preferences. bibliotekanauki.pl |

| Molecular Dynamics (MD) Simulations | Analysis of peptide folding, flexibility, and stability in solution. | Understanding the dynamic behavior and structural stability of β-hairpins and other motifs. nih.gov |

| Density Functional Theory (DFT) | Investigation of electronic structure and reaction mechanisms. rsc.org | Elucidation of bonding, reactivity, and the energetics of reaction pathways. rsc.org |

| Molecular Docking | Prediction of peptide-protein binding modes. | Structural basis for molecular recognition and rational design of potent inhibitors. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens to examine the conformational flexibility and dynamic behavior of this compound in various environments. While direct MD studies on this specific compound are not extensively published, the principles can be inferred from simulations of other Fmoc-protected amino acids and peptides.

MD simulations have been utilized to study the self-assembly of Fmoc-protected aliphatic amino acids, revealing that the Fmoc group can drive the formation of distinct nanostructures through stacking interactions. nih.govrsc.org The solvent environment plays a critical role in controlling these morphological transitions. nih.gov For instance, simulations have shown that in an aqueous environment, hydrophobic peptides with protecting groups can fold into specific conformations like β-hairpins. biorxiv.org The conformational space sampled by the amino acid residues is influenced by the solvent, with different behaviors observed in water versus dimethyl sulfoxide (DMSO). biorxiv.org

The presence of the bulky Fmoc and Clt protecting groups in this compound would significantly influence its conformational landscape. MD simulations can predict the probable rotameric states of the side chain and the orientation of the protecting groups, which is crucial for understanding its reactivity and interactions during peptide synthesis. aip.org Furthermore, these simulations can provide insights into the stability of the protected amino acid under different conditions, which is a key consideration in SPPS. nih.gov

Quantum Mechanics (QM) Calculations

Quantum mechanics (QM) calculations provide a fundamental understanding of the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These methods can be used to refine crystal structures and analyze non-covalent interactions with high accuracy. researchgate.net

For complex molecules, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed, where the electronically significant part of the molecule is treated with QM, and the rest with classical mechanics. researchgate.net In the case of this compound, the tyrosine phenol (B47542) group and its interaction with the Clt group would be a key area for QM investigation. Theoretical calculations have been used to study the properties of photolabile protecting groups and the stability of species like quinone-methides, which can be generated from phenol-containing compounds. researchgate.netacs.org

The trityl group, structurally related to the chlorotrityl (Clt) group, has been the subject of synthetic and mechanistic studies, with QM calculations providing insight into their reactivity and the stability of resulting radicals. tubitak.gov.trresearchgate.net Such calculations for this compound could elucidate the electronic effects of the chlorine substitution on the trityl group and its influence on the lability of the protecting group under different chemical conditions.

Docking Studies for Receptor Interactions

While this compound itself is a protected amino acid used in synthesis, the deprotected D-Tyrosine moiety is of significant interest for its interaction with biological receptors, most notably tyrosinase. Molecular docking studies are instrumental in predicting the binding mode of D-Tyrosine within the active site of this enzyme.

Docking studies have been performed with various tyrosinase inhibitors to elucidate their binding mechanisms. nih.govnih.govthieme-connect.deplos.orgtandfonline.com These studies consistently show that inhibitors bind within the active site of tyrosinase, which contains two copper ions essential for its catalytic activity. nih.govthieme-connect.de The interactions often involve hydrogen bonding with key amino acid residues such as Asn260, His263, and Met281, as well as π-π stacking with histidine residues. plos.orgmdpi.comnih.gov

For D-Tyrosine, docking studies would predict its orientation in the active site, highlighting the specific interactions between its amino, carboxyl, and hydroxyl groups with the enzyme's residues. These predictions help to explain its inhibitory activity and provide a rational basis for designing more potent inhibitors. The crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) is frequently used for such in silico docking experiments. nih.govnih.govtandfonline.com

Pharmacophore Fingerprinting

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For tyrosinase inhibitors, pharmacophore models have been developed based on a set of known active compounds. tandfonline.comfigshare.com

A typical pharmacophore model for a tyrosinase inhibitor includes features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. tandfonline.comfigshare.com For example, one study identified a five-point pharmacophore consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two hydrophobic features as being crucial for tyrosinase inhibition. tandfonline.comfigshare.com

The structure of D-Tyrosine can be mapped onto these pharmacophore models to assess its potential for tyrosinase inhibition. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, the aromatic ring provides a hydrophobic feature, and the amino and carboxyl groups can also participate in hydrogen bonding. This mapping helps to rationalize the observed inhibitory activity of D-Tyrosine and can guide the design of new derivatives with improved potency.

Bioactivity and Structure-Function Relationship (SFR) Studies

The biological activity of D-Tyrosine, the core component of this compound, has been a subject of significant research, particularly its role in modulating enzymatic activity and cellular processes.

D-Tyrosine in Modulating Biological Activity

D-Tyrosine, the D-enantiomer of the naturally occurring L-Tyrosine, has been shown to modulate various biological activities. A key area of interest is its interaction with tyrosinase, the enzyme responsible for the first two steps in melanin (B1238610) biosynthesis.

The structure-function relationship is evident in the stereospecificity of the enzyme. The precise arrangement of functional groups in L-Tyrosine allows for optimal binding and catalysis, whereas the altered stereochemistry of D-Tyrosine hinders the catalytic process, leading to inhibition.

Applications in Melanogenesis Inhibition

The inhibitory effect of D-Tyrosine on tyrosinase has direct applications in the field of dermatology and cosmetics for the control of hyperpigmentation. Melanogenesis is the process of melanin production, and its over-activity can lead to conditions like melasma, age spots, and post-inflammatory hyperpigmentation. nih.gov

Research has shown that D-Tyrosine can dose-dependently reduce the melanin content in human melanoma cells and primary human melanocytes. medchemexpress.com It has been found to inhibit melanogenesis induced by common stimuli such as α-melanocyte-stimulating hormone (α-MSH) and UV irradiation. medchemexpress.com The mechanism of this inhibition is the competitive binding to tyrosinase, which is the rate-limiting enzyme in the melanogenesis pathway. medchemexpress.com

The following table summarizes the inhibitory effects of various compounds on tyrosinase activity, highlighting the potential of D-Tyrosine and its derivatives in this application.

| Compound | Target/Substrate | IC50 Value | Inhibition Type | Reference(s) |

| D-Tyrosine | Tyrosinase | - | Competitive | nih.gov |

| Kojic Acid | Tyrosinase | 22.96 μM | - | rsc.org |